molecular formula C36H64O4 B12667480 (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate CAS No. 94277-26-6

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate

Cat. No.: B12667480
CAS No.: 94277-26-6
M. Wt: 560.9 g/mol
InChI Key: XLGZVOVFRJPMCJ-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is a chemical compound with the molecular formula C36H64O4 and a molecular weight of 560.9 g/mol . It is known for its unique structure, which includes a tricyclic core and two laurate ester groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by esterification with lauric acid to form the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic core and ester groups allow it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacetate
  • (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate

Uniqueness

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is unique due to its longer laurate ester chains, which confer distinct physical and chemical properties. These properties include higher hydrophobicity and different reactivity compared to its shorter-chain analogs.

Properties

CAS No.

94277-26-6

Molecular Formula

C36H64O4

Molecular Weight

560.9 g/mol

IUPAC Name

[3-(dodecanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl dodecanoate

InChI

InChI=1S/C36H64O4/c1-3-5-7-9-11-13-15-17-19-21-34(37)39-27-31-26-32-29-23-24-30(25-29)36(32)33(31)28-40-35(38)22-20-18-16-14-12-10-8-6-4-2/h29-33,36H,3-28H2,1-2H3

InChI Key

XLGZVOVFRJPMCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)CCCCCCCCCCC

Origin of Product

United States

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